
Argatroban Impurity B
Vue d'ensemble
Description
Argatroban is a synthetic direct thrombin inhibitor used for the prevention and treatment of thrombosis related to heparin use . Argatroban Impurity B is one of the impurities of Argatroban . It’s also known as "®-ethyl 4-methyl-1- ((S)-1-phenylethyl)-1,2,3,6-tetrahydropyridine-2-carboxylate" .
Synthesis Analysis
The synthesis of Argatroban and its impurities is a complex process. A mixture of standard solution was prepared by weighting Argatroban Intermediate and its related substances to yield a final concentration of 100% of Argatroban Intermediate and 3.0% of each Impurity A, Impurity B, Impurity C, Impurity D, Impurity E and Impurity F with respect to the sample concentration of 0.5mg/ml .Applications De Recherche Scientifique
Anticoagulant Therapy Monitoring
Argatroban Impurity B: plays a crucial role in the development of methods for monitoring anticoagulant therapy. Researchers have developed high-performance liquid chromatography (HPLC) methods to quantify Argatroban and its impurities in plasma, which is essential for ensuring the safety and efficacy of anticoagulant therapy .
Drug Safety and Pharmacokinetics
The presence of Argatroban Impurity B is closely monitored during drug development to ensure safety. Its quantification is vital for understanding the pharmacokinetics of Argatroban, as impurities can significantly affect the drug’s performance and safety profile .
Biotechnological Advancements
In biotechnology, Argatroban Impurity B is used to advance analytical techniques, such as the development of stability-indicating methods. These methods are critical for assessing the quality of pharmaceuticals and ensuring that they meet stringent regulatory standards .
Clinical Research Applications
Argatroban Impurity B: is instrumental in clinical research, particularly in studies involving anticoagulants. It is used to develop new analytical methods for determining direct oral anticoagulants (DOAC) and direct thrombin inhibitors in body fluids, which is crucial for therapeutic drug monitoring and managing intoxication cases .
Therapeutic Drug Development
The study of Argatroban Impurity B contributes to the development of therapeutic drugs. By understanding its behavior and interactions, researchers can design better anticoagulant therapies with improved efficacy and reduced side effects .
Emergency Toxicology
Argatroban Impurity B: is also significant in emergency toxicology. The development of rapid detection and quantification methods for anticoagulants in body fluids closes an important gap in this field, aiding in the management of medical emergencies involving trauma, acute bleeding, or organ failure .
Mécanisme D'action
Target of Action
Argatroban, the parent compound of Argatroban Impurity B, is a synthetic, direct, selective thrombin inhibitor . Thrombin, a serine protease, plays a central role in the coagulation cascade, and its inhibition prevents the formation of blood clots .
Mode of Action
Argatroban exerts its anticoagulant effects by inhibiting thrombin-catalyzed or -induced reactions, including fibrin formation; activation of coagulation factors V, VIII, and XIII; protein C; and platelet aggregation . It is capable of inhibiting the action of both free and clot-associated thrombin .
Biochemical Pathways
The inhibition of thrombin by Argatroban impacts several biochemical pathways. It prevents the conversion of fibrinogen to fibrin, thereby inhibiting the formation of blood clots. It also inhibits the activation of coagulation factors V, VIII, and XIII, and protein C, all of which are involved in the coagulation cascade .
Pharmacokinetics
It is administered parenterally, and its anticoagulant effects are produced as plasma concentrations begin to rise . Steady-state levels of both drug and anticoagulant effect are typically attained within 1 to 3 hours and are maintained until the infusion is discontinued or the dosage adjusted .
Result of Action
The inhibition of thrombin by Argatroban results in anticoagulant, anti-inflammatory, and potentially antiviral activities . It prevents the formation of blood clots, reduces inflammation, and may have potential therapeutic benefits in viral infections .
Action Environment
The action of Argatroban can be influenced by various environmental factors. For instance, the presence of other medications can impact its efficacy. Furthermore, patient-specific factors such as the presence of sepsis can influence the dosing and effectiveness of Argatroban .
Propriétés
IUPAC Name |
(2R,4R)-1-[(2S)-5-amino-2-[(3-methyl-1,2,3,4-tetrahydroquinolin-8-yl)sulfonylamino]pentanoyl]-4-methylpiperidine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H34N4O5S/c1-14-8-10-26(18(12-14)22(28)29)21(27)17(6-4-9-23)25-32(30,31)19-7-3-5-16-11-15(2)13-24-20(16)19/h3,5,7,14-15,17-18,24-25H,4,6,8-13,23H2,1-2H3,(H,28,29)/t14-,15?,17+,18-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNDKSTYNIAVIGX-IOVMHBDKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(C(C1)C(=O)O)C(=O)C(CCCN)NS(=O)(=O)C2=CC=CC3=C2NCC(C3)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CCN([C@H](C1)C(=O)O)C(=O)[C@H](CCCN)NS(=O)(=O)C2=CC=CC3=C2NCC(C3)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H34N4O5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
466.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-[(4-methoxyphenyl)-diphenylmethyl]-9-[(1S,3S)-2-methylidene-4-phenylmethoxy-3-(phenylmethoxymethyl)cyclopentyl]-6-phenylmethoxypurin-2-amine](/img/structure/B601533.png)

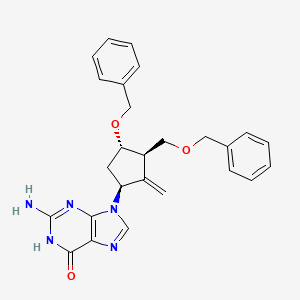
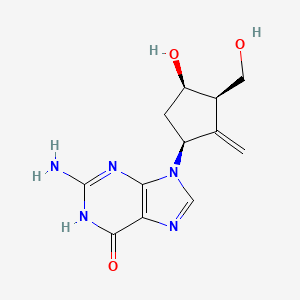
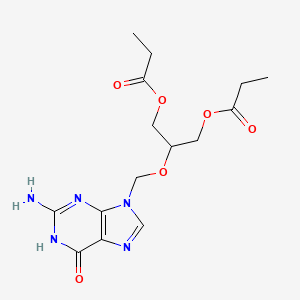
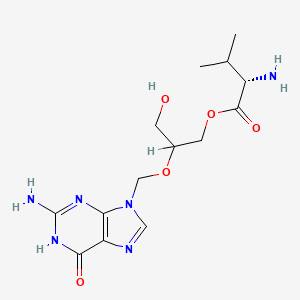

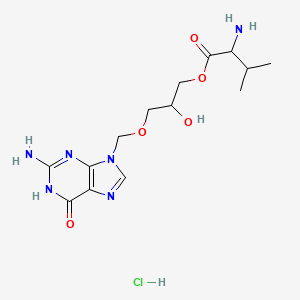
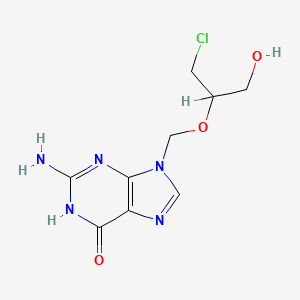
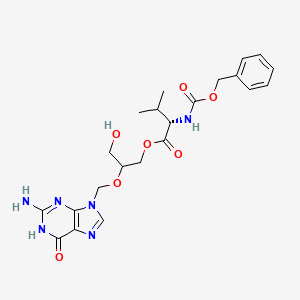
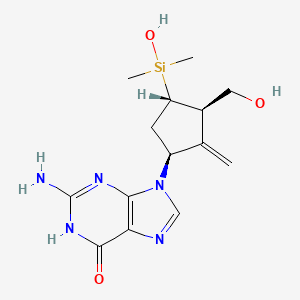
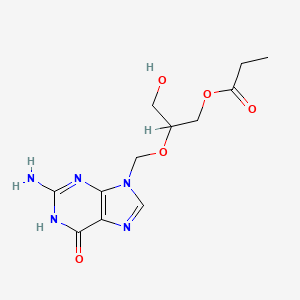
![[(1S,2R,5S)-5-Methyl-2-propan-2-ylcyclohexyl] (2S,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-1,3-oxathiolane-2-carboxylate](/img/structure/B601555.png)